3-Hydroxy-1-methylquinuclidin-1-ium bromide

概要

説明

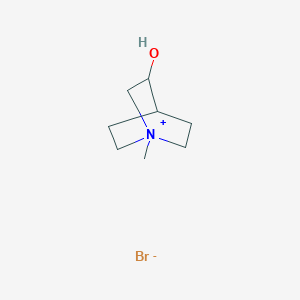

3-Hydroxy-1-methylquinuclidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C8H16NO.Br. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its hygroscopic nature and white to off-white solid appearance .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methylquinuclidin-1-ium bromide typically involves the quaternization of 3-hydroxyquinuclidine with methyl bromide. The reaction is carried out in an appropriate solvent, such as methanol or water, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions

3-Hydroxy-1-methylquinuclidin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like chloride, iodide, or other halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halide derivatives .

科学的研究の応用

Basic Information

- Molecular Formula : CHBrNO

- Molecular Weight : 142.22 g/mol

- Appearance : White to off-white solid

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Hydroxyl groups can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to produce different derivatives.

- Substitution : The bromide ion can be replaced with various nucleophiles.

Chemistry

3-Hydroxy-1-methylquinuclidin-1-ium bromide serves as a reagent in organic synthesis and as a precursor for other quinuclidine derivatives. Its unique structure allows for various modifications that are valuable in synthetic chemistry.

Biological Studies

Research indicates potential biological activities of this compound, particularly its interaction with neurotransmitter systems. Studies have suggested that it may influence neuronal activity through modulation of receptor functions, making it a candidate for investigating neurological disorders.

Medicinal Applications

The compound is being explored for therapeutic applications in treating conditions such as:

- Neurological Disorders : Its ability to interact with neurotransmitter receptors positions it as a potential treatment for diseases like Alzheimer's and Parkinson's.

- Antimicrobial Activity : Some studies have shown that derivatives of quinuclidine compounds exhibit antibacterial properties.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its efficacy in quality control applications for pharmaceuticals has also been noted.

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Chemistry | Reagent in organic synthesis; precursor for derivatives | Synthesis of novel quinuclidine compounds |

| Biology | Interaction with neurotransmitter systems | Studies on neurological disorders |

| Medicine | Potential therapeutic agent | Treatment of Alzheimer's disease |

| Industry | Catalyst in chemical processes; quality control | Pharmaceutical production |

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on cholinergic receptors. Results indicated that the compound acts as an antagonist at certain receptor sites, influencing synaptic transmission and offering insights into its potential use in treating cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research conducted on various quinuclidine derivatives demonstrated that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was measured using Minimum Inhibitory Concentration (MIC) assays, highlighting their potential as new antimicrobial agents.

作用機序

The mechanism of action of 3-Hydroxy-1-methylquinuclidin-1-ium bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, thereby influencing neuronal activity .

類似化合物との比較

Similar Compounds

Clidinium Bromide: A related compound with similar anticholinergic properties.

Pyridostigmine Bromide: Another quaternary ammonium compound used in the treatment of myasthenia gravis.

Quinuclidine Derivatives: Various derivatives of quinuclidine with different functional groups and biological activities.

Uniqueness

3-Hydroxy-1-methylquinuclidin-1-ium bromide is unique due to its specific structural features and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

生物活性

3-Hydroxy-1-methylquinuclidin-1-ium bromide is a quaternary ammonium compound with the molecular formula . It serves as a derivative of quinuclidine and is notable for its unique structural features, particularly the hydroxyl group attached to the quinuclidine ring system. This compound has garnered attention for its potential applications in medicinal chemistry, particularly concerning its biological activities.

The biological activity of this compound primarily stems from its interactions with neurotransmitter systems. Preliminary studies suggest that it may modulate cholinergic activity, influencing muscle contractions and cognitive functions. The compound likely acts as an antagonist or agonist at various neurotransmitter receptors, thereby affecting neuronal signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Anticholinergic Effects : Similar to other quaternary ammonium compounds, it may inhibit acetylcholine at muscarinic receptors, which can lead to decreased secretions and muscle relaxation.

- Neurological Implications : Its potential to influence neurotransmitter systems positions it as a candidate for further investigation in treating neurological disorders.

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of this compound, suggesting effectiveness against various bacteria and fungi. These findings warrant further exploration into its efficacy and safety for potential medicinal applications.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Clidinium Bromide | Quaternary ammonium compound | Primarily used as an anticholinergic drug |

| 1-Methylquinuclidinium Bromide | Similar quinuclidine structure | Lacks hydroxyl group; more basic properties |

| 3-Hydroxyquinuclidinium Bromide | Hydroxyl group on different carbon | Potentially different biological activity profile |

| Quinuclidine | Base structure without substituents | Serves as a precursor for various derivatives |

The presence of the hydroxyl group in this compound contributes to its distinct chemical reactivity and biological interactions compared to these similar compounds.

Study on Cholinergic Modulation

A study investigated the effects of this compound on cholinergic signaling in animal models. Results indicated that administration led to significant modulation of muscle contractions, suggesting potential therapeutic applications in neuromuscular disorders. The study emphasized the need for further research into dosage and long-term effects.

Antimicrobial Research

In another study focusing on antimicrobial properties, researchers tested various concentrations of this compound against common bacterial strains. The results demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. However, additional studies are needed to determine the mechanism behind this activity and its clinical relevance.

特性

IUPAC Name |

1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO.BrH/c1-9-4-2-7(3-5-9)8(10)6-9;/h7-8,10H,2-6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQNSERGYKROQI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)O.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-00-2 | |

| Record name | 1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2096336002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AZONIABICYCLO(2.2.2)OCTANE, 3-HYDROXY-1-METHYL-, BROMIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9B51JY4JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。